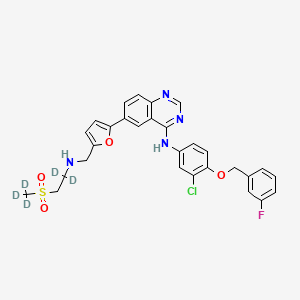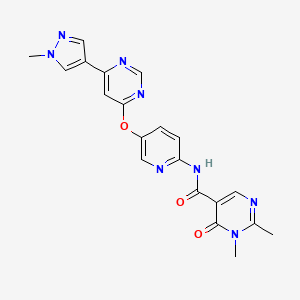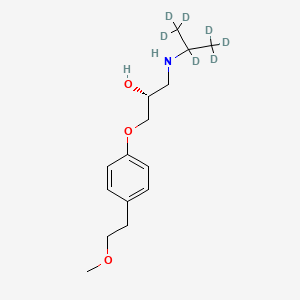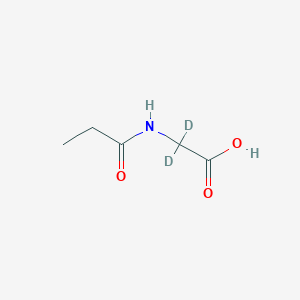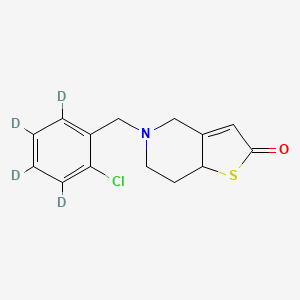
2-Oxo Ticlopidine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo Ticlopidine-d4 is a deuterated analogue of 2-Oxo Ticlopidine, which is an impurity of Ticlopidine. Ticlopidine is a first-generation thienopyridine antiplatelet drug that prevents adenosine 5′-diphosphate (ADP)-induced platelet aggregation . The compound is labeled with deuterium, which is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Méthodes De Préparation
2-Oxo Ticlopidine-d4 can be synthesized through various synthetic routes. One common method involves the deuteration of 2-Oxo Ticlopidine. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the compound. Industrial production methods may involve the use of specialized equipment and techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
2-Oxo Ticlopidine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Oxo Ticlopidine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic processes involving Ticlopidine and its derivatives.
Medicine: Used in pharmacokinetic studies to investigate the metabolism and bioavailability of Ticlopidine.
Industry: Employed in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Oxo Ticlopidine-d4 involves its conversion to active metabolites through metabolic pathways. These metabolites inhibit platelet aggregation by blocking the ADP receptor, which is involved in the activation of the GPIIb/IIIa receptor, leading to platelet aggregation . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the bioactivation of the compound .
Comparaison Avec Des Composés Similaires
2-Oxo Ticlopidine-d4 can be compared with other similar compounds, such as:
Ticlopidine: The parent compound, which is a first-generation thienopyridine antiplatelet drug.
Clopidogrel: A second-generation thienopyridine with similar antiplatelet effects but different metabolic pathways.
Prasugrel: Another thienopyridine with a more rapid onset of action and different pharmacokinetic properties.
The uniqueness of this compound lies in its deuterated nature, which makes it a valuable tool in scientific research for studying metabolic pathways and reaction mechanisms.
Propriétés
Formule moléculaire |
C14H14ClNOS |
|---|---|
Poids moléculaire |
283.8 g/mol |
Nom IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D |
Clé InChI |
DJZQIXWGIZIETJ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3C(=CC(=O)S3)C2)Cl)[2H])[2H] |
SMILES canonique |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
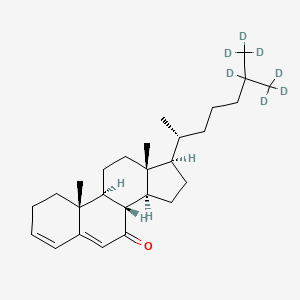
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
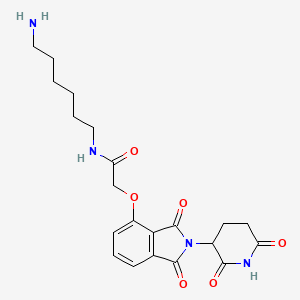
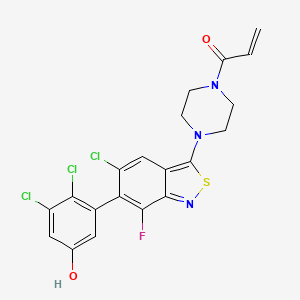
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)

